molecular formula C7H4N2O2S B1398758 Thieno[3,2-D]pyrimidine-4-carboxylic acid CAS No. 1029144-49-7

Thieno[3,2-D]pyrimidine-4-carboxylic acid

Cat. No. B1398758
M. Wt: 180.19 g/mol
InChI Key: BJQGKUGRDUXGKB-UHFFFAOYSA-N
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Description

Thieno[3,2-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1029144-49-7 . It is widely represented in the literature, mainly due to its structural relationship with purine bases such as adenine and guanine . It has a molecular weight of 180.19 .


Synthesis Analysis

An effective method for synthesizing novel substituted thieno[2,3-D]pyrimidine-4-carboxylic acids involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-D]pyrimidines . Another method uses 4-chlorothieno[2,3-D]pyrimidines as starting compounds for the synthesis of thieno[2,3-D]pyrimidine-4-carboxylic acids by substituting the halogen atom with the nitrile group followed by its transformation into the carbethoxy group and subsequent hydrolysis .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-D]pyrimidine-4-carboxylic acid is related to purine bases and is easily synthesized . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .


Chemical Reactions Analysis

Thieno[3,2-D]pyrimidine-4-carboxylic acid can undergo various chemical reactions. For instance, it can be used in the synthesis of pyridyl amides of thieno[2,3-D]pyrimidine-4-carboxylic acid .


Physical And Chemical Properties Analysis

Thieno[3,2-D]pyrimidine-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 180.19 .

Scientific Research Applications

1. Synthetic Method Development

Thieno[3,2-d]pyrimidine derivatives have been synthesized using various methods. A high-yield, solvent-free method for synthesizing 2-R(3),R(4)-amino-5-R(1)-6-R(2)-thieno[2,3-d]pyrimidin-4(3H)-ones and similar derivatives has been developed, demonstrating the chemical versatility and potential for efficient synthesis of these compounds (Pokhodylo et al., 2015). Another approach involves the synthesis of 4-(phenylamino)thieno[3,2-d]pyrimidines using 3-aminothiophene-2-carboxamide, illustrating the adaptability of thieno[3,2-d]pyrimidines in organic synthesis (Song, 2007).

2. Biological Activity Exploration

Thieno[3,2-d]pyrimidine derivatives exhibit significant biological activities. They have been identified as potent inhibitors of VEGF receptor-2 kinase, a key component in the signaling pathway responsible for the sprouting and maturation of new blood vessels from tumors, suggesting their potential as anti-cancer agents (Song, 2007). Moreover, some derivatives have been investigated as selective and potent ligands for the 5-HT3 receptor, indicating therapeutic applications in the treatment of psychosis, memory impairment, and drug abuse (Song, 2007).

3. Anticancer Potential

Certain thieno[2,3-d]pyrimidine derivatives have demonstrated significant activity against liver, breast, and cervix carcinoma cell lines, highlighting their potential as anticancer agents (Snégaroff et al., 2009). Substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, as inhibitors of human protein kinase CK2, show promise in cancer treatment, with some compounds exhibiting potent inhibitory effects (Golub et al., 2011).

4. Antimicrobial Activity

Novel thieno[2,3-d]pyrimidine-4-carboxylic acids and their amides have shown antimicrobial activity against Pseudomonas aeruginosa, comparable to the reference drug streptomycin (Vlasova et al., 2019). Additionally, some new thienopyrimidine derivatives have demonstrated remarkable activity against fungi, bacteria, and inflammation, underscoring their potential as antimicrobial and anti-inflammatory agents (Tolba et al., 2018).

Safety And Hazards

The safety information for Thieno[3,2-D]pyrimidine-4-carboxylic acid includes several hazard statements such as H302, H315, H319, H335, and several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Thieno[3,2-D]pyrimidine-4-carboxylic acid and its derivatives have shown promising results in various fields, especially in the development of new EZH2 inhibitors . They are becoming increasingly available and have been found to have antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity . Therefore, they are expected to attract more attention from researchers in the future .

properties

IUPAC Name

thieno[3,2-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-6-4(1-2-12-6)8-3-9-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQGKUGRDUXGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725540
Record name Thieno[3,2-d]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-D]pyrimidine-4-carboxylic acid

CAS RN

1029144-49-7
Record name Thieno[3,2-d]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[3,2-d]pyrimidine-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhang, J Shen, JW Li, Z Wang, Y Wang… - New Journal of …, 2023 - pubs.rsc.org
Two series of substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors were synthesized via structural modifications of tazemetostat. The antiproliferative activity of compounds …
Number of citations: 0 pubs.rsc.org

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